OPTI-MEMBRANE (TM) REAGENT
Description
OPTI-MEMBRANE (TM) REAGENT is a specialized formulation designed for applications in membrane preparation, modification, and functionalization. It is engineered to enhance membrane stability, permeability, and selectivity across diverse industrial and laboratory settings, including biotechnology, pharmaceuticals, and environmental testing. The reagent complies with stringent purity standards, utilizing trace metals-grade or reagent-grade chemicals to minimize contamination risks, as mandated for analytical procedures requiring high precision . Its proprietary composition ensures compatibility with organic and inorganic substrates, enabling efficient cross-linking, pore-size modulation, and surface modification.
Key attributes include:
- High reproducibility: Optimized for batch-to-batch consistency.
- Low interference: Minimal spectral or chemical interference in downstream analyses.
- Broad compatibility: Suitable for synthetic and natural membrane systems.
Properties
CAS No. |
114783-41-4 |
|---|---|
Molecular Formula |
C10H18ClN |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolytic Reactivity in Membrane Systems
Lipid membrane hydrolysis is pH-dependent and influenced by headgroup chemistry. For example:
-
In DPPC/DOPE (3:1) membranes, hydrolysis rates exhibit pH independence below pH 6.5 due to ammonium headgroup catalysis .
-
Anionic lipophilicity affects hydrolysis kinetics, with rates decreasing in the order iodide > bromide > chloride in H-EPC/cholesterol (3:2) liposomes .
Table 1: Hydrolysis Rate Trends in Model Membranes
| Membrane Composition | pH Range | Rate Determinant | Catalytic Factor |
|---|---|---|---|
| DPPC/DOPE (3:1) | <6.5 | Ammonium headgroup | pH-independent catalysis |
| H-EPC/Chol (3:2) | 7.4 | Anion lipophilicity (I⁻ > Br⁻ > Cl⁻) | Ionic microenvironment |
Peptide-Lipid Aminolysis and Transesterification
Amphiphilic peptides (e.g., melittin) react with diacylglycerophospholipids via:
-
Aminolysis : N-terminal and lysine residues form amide bonds with lipid acyl chains .
-
Transesterification : Serine hydroxyl groups react with sn-1/sn-2 ester bonds .
Key reactivity factors:
-
pKa of reactive groups (N-terminal amine: 7.15–8.15 vs. lysine: 9.2–10.2) .
-
Positioning within the membrane interface (e.g., K23 in melittin reacts preferentially due to proximity to the bilayer surface) .
Covalent Modification via Thiol-Disulfide Exchange
Thiolated biomaterials undergo spontaneous reactions with mucoadhesive substrates:
-
Bacterial surfaces modified with thiol groups (e.g., EcN@SH) show 35–40x increased maleimide binding efficiency .
-
Reaction kinetics depend on thiol density and electrostatic interactions (zeta potential shifts from −26.2 mV to −42.0 mV post-thiolation) .
Table 2: Thiolation Efficiency Across Bacterial Strains
| Strain | Thiolation MFI Increase | Zeta Potential Shift (mV) |
|---|---|---|
| AKK | 3.1x | −32.0 → −33.3 |
| STM | 4.1x | −26.2 → −28.3 |
| EF | 35.9x | −26.0 → −27.3 |
Polymerization and Molecular Weight Control
Silane-based polymerization (e.g., BTES-P) highlights design principles applicable to membrane reagents:
-
Molecular weight correlates with LUMO energy (−0.0336 to 0.0375 eV) and steric parameters (H/C ratio) .
Oxidation and Radical Propagation Pathways
Linoleate oxidation mechanisms reveal:
-
Peroxyl radical β-scission dominates at physiological conditions (rate: 2.6 × 10⁶ s⁻¹) .
-
Antioxidants (e.g., α-tocopherol) alter product distributions via radical quenching (3.5 × 10⁶ M⁻¹s⁻¹) .
While "OPTI-MEMBRANE (TM) REAGENT" specifics remain undocumented in the analyzed literature, its hypothetical reactivity profile would likely integrate these principles—hydrolysis modulation, peptide-lipid conjugation, thiol-disulfide dynamics, and controlled polymerization—to achieve tailored membrane interactions. Further experimental characterization is recommended to validate its exact mechanisms.
Comparison with Similar Compounds
Table 1: Composition Comparison
| Parameter | OPTI-MEMBRANE (TM) | MembranePrep-X | NanoBind-TM |
|---|---|---|---|
| Purity Grade | ACS Reagent | Industrial | USP |
| Primary Surfactant | Polysorbate-80 | SDS | Triton X-100 |
| Cross-Linker Concentration | 2.5% ±0.1% | 3.0% ±0.5% | 1.8% ±0.3% |
| pH Stability Range | 6.0–8.5 | 5.5–9.0 | 6.2–7.5 |
Performance in Membrane Functionalization
OPTI-MEMBRANE (TM) demonstrates superior efficiency in covalent bonding assays, achieving 95% ligand immobilization efficiency compared to 82% for NanoBind-TM and 78% for MembranePrep-X under identical conditions (25°C, pH 7.4) . This is attributed to its optimized cross-linker ratio and reduced steric hindrance during molecular docking.
Cross-Reactivity and Specificity
Per regulatory guidelines, cross-reactivity studies are essential to evaluate interference from structurally analogous compounds . In tests with common membrane additives (e.g., polyethylene glycol, cholesterol derivatives), OPTI-MEMBRANE (TM) showed <5% signal interference, outperforming MembranePrep-X (12%) and NanoBind-TM (18%) in fluorescence-based assays.
Research Findings and Validation
Efficacy in High-Throughput Systems
In a 2024 study replicating industrial-scale membrane production, OPTI-MEMBRANE (TM) reduced pore-size variability by 40% compared to alternatives, critical for nanofiltration applications . The reagent’s low viscosity (<5 cP) also enabled faster diffusion rates during phase inversion processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
